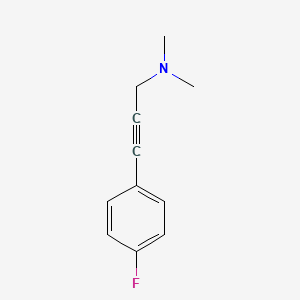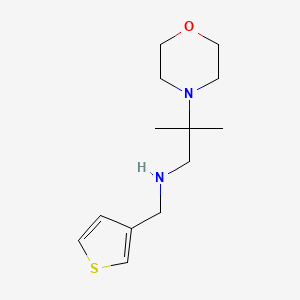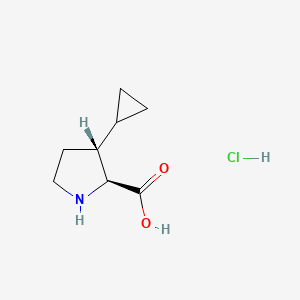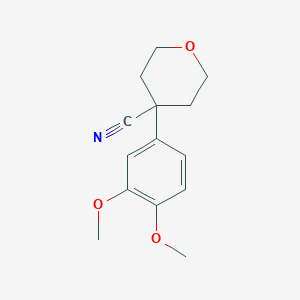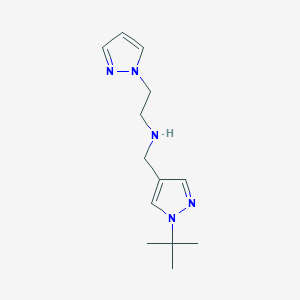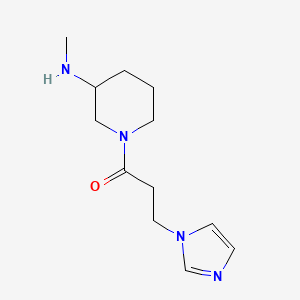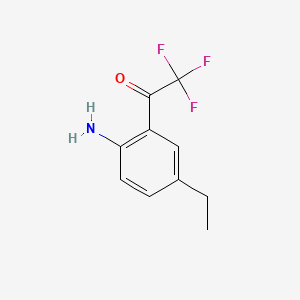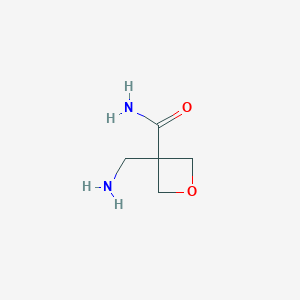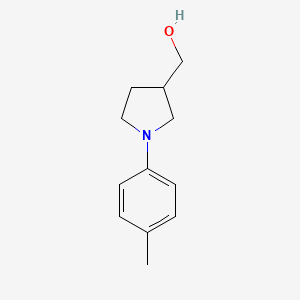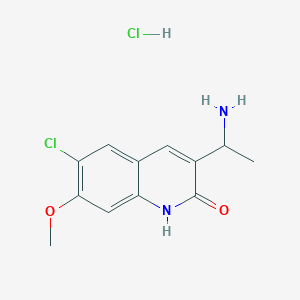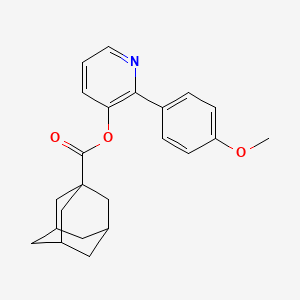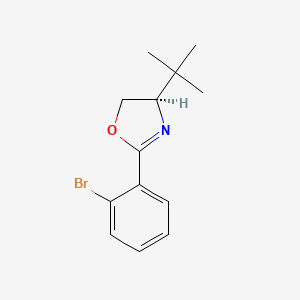
(R)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is a heterocyclic compound that features a bromophenyl group and a tert-butyl group attached to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromobenzaldehyde with tert-butylamine and an appropriate oxazole precursor under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dichloromethane, and the temperature is carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
®-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the bromophenyl moiety.
科学研究应用
Chemistry
In chemistry, ®-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, ®-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is explored for its potential use in pharmaceuticals. Its ability to interact with specific biological targets can lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of ®-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues, while the oxazole ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
2-(2-Bromophenyl)-4,5-dihydrooxazole: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
2-Phenyl-4-(tert-butyl)-4,5-dihydrooxazole: Lacks the bromine atom, which can influence its chemical properties and applications.
2-(2-Chlorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole:
Uniqueness
®-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is unique due to the presence of both the bromophenyl and tert-butyl groups. These groups confer specific chemical and biological properties, making the compound valuable for various applications. The bromine atom enhances its reactivity in substitution reactions, while the tert-butyl group provides steric hindrance, influencing its interaction with molecular targets.
属性
分子式 |
C13H16BrNO |
|---|---|
分子量 |
282.18 g/mol |
IUPAC 名称 |
(4R)-2-(2-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3/t11-/m0/s1 |
InChI 键 |
NJQJYOLYDOCZGX-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC=C2Br |
规范 SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


